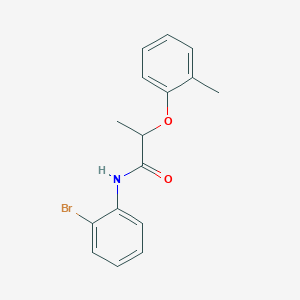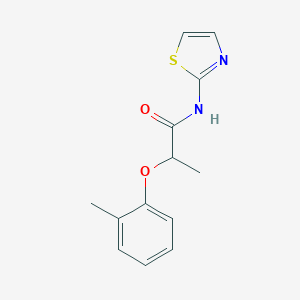
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide, also known as MTPP, is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic applications. MTTP is a member of the thiazole class of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of MTTP is not fully understood, but it is believed to work by modulating various signaling pathways in the body. For example, MTTP has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. MTTP has also been shown to activate the JNK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
MTTP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation, induce apoptosis in cancer cells, and protect neurons from oxidative stress. MTTP has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using MTTP in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, MTTP has been well-studied, which means that there is a lot of information available about its properties and potential applications. However, one limitation of using MTTP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several potential future directions for research on MTTP. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and delivery method for MTTP in cancer treatment. Another area of interest is its neuroprotective properties. Studies are needed to determine the extent of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of MTTP and its potential interactions with other signaling pathways in the body.
Synthesis Methods
The synthesis of MTTP involves the reaction of 2-methylphenol with thioamide in the presence of a base. The resulting intermediate is then coupled with 2-bromo-N-(2-hydroxypropyl)acetamide to form MTTP. The yield of this reaction is typically around 60%.
Scientific Research Applications
MTTP has been studied for its potential use in the treatment of various diseases. One study found that MTTP has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study showed that MTTP can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. MTTP has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
properties
Product Name |
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H14N2O2S/c1-9-5-3-4-6-11(9)17-10(2)12(16)15-13-14-7-8-18-13/h3-8,10H,1-2H3,(H,14,15,16) |
InChI Key |
QXPFLAFKXKFSGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




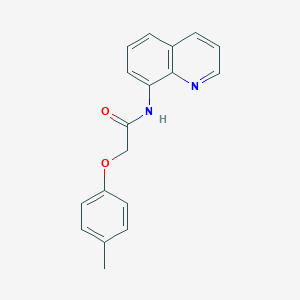
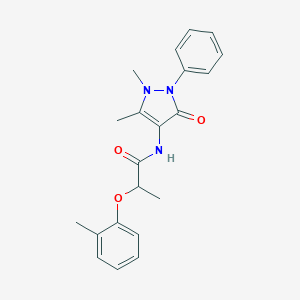
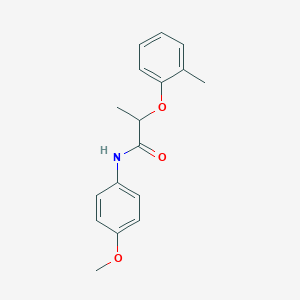
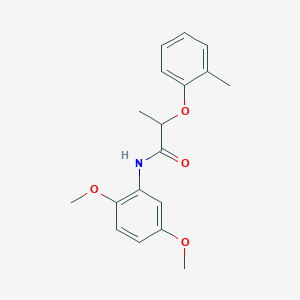
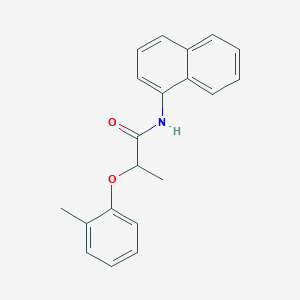
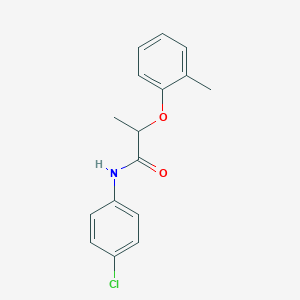
![2-(2-methylphenoxy)-N-(4-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310044.png)
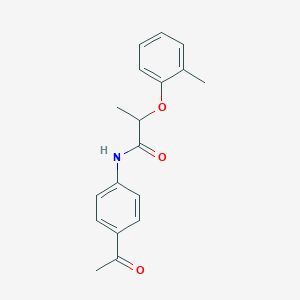
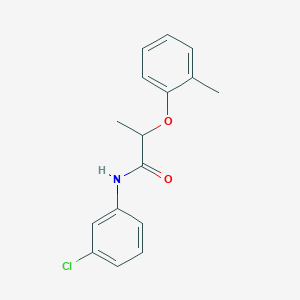
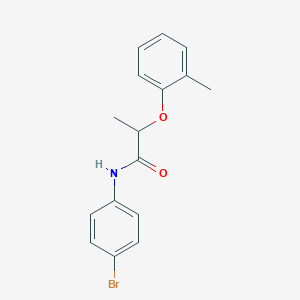
![2-(2-methylphenoxy)-N-(3-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310051.png)
![2-(2-methylphenoxy)-N-(2-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310052.png)
